

# Eremofortin B chemical structure and properties

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## Compound of Interest

Compound Name: Eremofortin B

Cat. No.: B8261836

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## Eremofortin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Eremofortin B** is a sesquiterpenoid secondary metabolite belonging to the eremophilane family. It is produced by the fungus *Penicillium roqueforti*, a species renowned for its role in the production of blue-veined cheeses. While its sibling compounds, such as Eremofortin A, C, and the mycotoxin PR toxin, have been more extensively studied, **Eremofortin B** holds interest for its potential biological activities and its role in the biosynthetic pathways of related metabolites. This guide provides a detailed overview of the chemical structure, properties, and available biological data for **Eremofortin B**, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

### Chemical Structure and Properties

**Eremofortin B** is characterized by its eremophilane skeleton, a bicyclic sesquiterpenoid framework. Its structure is closely related to other eremofortins, differing in the functional groups attached to the core structure.

Table 1: Physicochemical Properties of **Eremofortin B**

| Property          | Value  | Source           |
|-------------------|--|------------------|
| Molecular Formula | C <sub>15</sub> H <sub>20</sub> O <sub>3</sub>   | [Adipogen, 2023] |
| Molecular Weight  | 248.3 g/mol  | [Adipogen, 2023] |
| CAS Number        | 60048-73-9   | [Adipogen, 2023] |
| Appearance        | Off-white solid  | [Adipogen, 2023] |
| Solubility        | Soluble in DMSO, methanol, acetone, or dichloromethane                                 | [Adipogen, 2023] |
| Purity            | ≥98% (HPLC, NMR)   | [Adipogen, 2023] |
| Storage           | Stable for at least 2 years at -20°C. Solutions should be stored at -20°C in the dark. | [Adipogen, 2023] |

Table 2: Spectroscopic Data for **Eremofortin B**

| Spectroscopic Technique    | Key Data Points  |
|----------------------------|--|
| <sup>1</sup> H-NMR         | Data not available in the searched literature.   |
| <sup>13</sup> C-NMR        | Data not available in the searched literature.   |
| Mass Spectrometry (MS)     | Data on specific fragmentation patterns for Eremofortin B is not readily available. The related compound, Eremofortin C, shows a molecular ion peak (M <sup>+</sup> ) at m/z 322.[1] |
| Infrared (IR) Spectroscopy | Data not available in the searched literature.   |

## Biosynthesis

**Eremofortin B** is a secondary metabolite produced by *Penicillium roqueforti*. It is part of a biosynthetic pathway that also produces other eremophilane-type sesquiterpenes, including Eremofortin A, Eremofortin C, and the toxic PR toxin.[2] Time-course studies of *P. roqueforti* metabolite production suggest that Eremofortin C is a direct precursor to PR toxin.[2] The enzymatic conversion of Eremofortin C to PR toxin involves an alcohol dehydrogenase.[3]

While the exact position of **Eremofortin B** in this pathway is not fully elucidated, it is understood to be a closely related intermediate.



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**Figure 1:** Proposed biosynthetic relationship of **Eremofortin B**.

## Biological Activity

**Eremofortin B** is described as a nontoxic secondary metabolite.[4] However, detailed quantitative data on its biological activities, such as cytotoxicity or anti-inflammatory effects, are not extensively reported in the available literature. Further research is needed to fully characterize its pharmacological profile.

Table 3: Biological Activity Data for **Eremofortin B**

| Assay                      | Cell Line     | IC <sub>50</sub> Value | Source |
|----------------------------|---------------|------------------------|--------|
| Cytotoxicity (MTT Assay)   | Not specified | Data not available     |        |
| Anti-inflammatory Activity | Not specified | Data not available     |        |

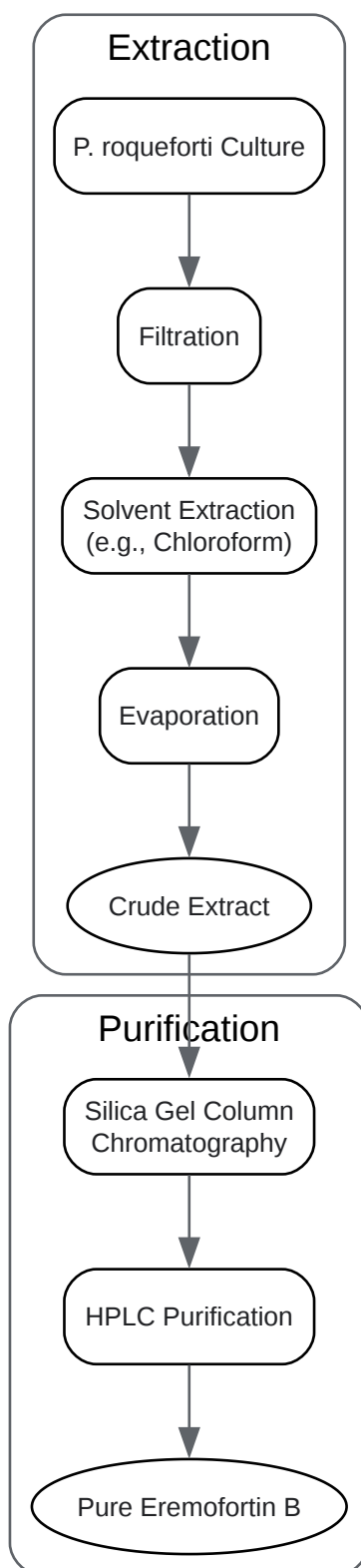
## Experimental Protocols

### Isolation and Purification of Eremofortins from *Penicillium roqueforti*

The following is a general protocol for the extraction and separation of eremofortins, which can be adapted for the specific isolation of **Eremofortin B**.

- Culture and Extraction:

- *Penicillium roqueforti* is cultured in a suitable liquid medium.
- The culture medium is filtered to separate the mycelium.
- The filtrate is extracted multiple times with an organic solvent such as chloroform.
- The organic phases are combined and evaporated to dryness to yield a crude extract.<sup>[2]</sup>
- Chromatographic Separation:
  - The crude extract is subjected to column chromatography on silica gel.
  - Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.
  - Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- HPLC Purification:
  - A common method for the separation of eremofortins (A, B, and C) and PR toxin utilizes high-performance liquid chromatography.
  - Column: A silica gel column (e.g., Microporasil, 10  $\mu\text{m}$ , 4 mm x 30 cm) is typically used.
  - Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be employed for the separation of Eremofortins A, B, and C. For the specific resolution of PR toxin, chloroform alone may be used.
  - Flow Rate: A typical flow rate is 1.5 to 2.0 mL/min.
  - Detection: UV detection at 254 nm is suitable for these compounds.<sup>[5]</sup>



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**Figure 2:** General workflow for the isolation of **Eremofortin B**.

## Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Eremofortin B** (typically in a solvent like DMSO, with appropriate vehicle controls) for a specified incubation period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

- **Cell Seeding:** Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
- **Compound Pre-treatment:** Pre-treat the cells with various concentrations of **Eremofortin B** for 1-2 hours.

- **LPS Stimulation:** Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.
- **Incubation:** Incubate the plates for 24 hours.
- **Griess Assay:** Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.
- **Absorbance Measurement:** Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
- **Data Analysis:** Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by **Eremofortin B**. Calculate the IC<sub>50</sub> value.

## Conclusion

**Eremofortin B** remains a relatively understudied member of the eremophilane family of sesquiterpenoids. While its basic chemical properties are known, a significant gap exists in the literature regarding its detailed spectroscopic characterization and its biological activity profile. The protocols outlined in this guide provide a framework for future research to isolate and characterize **Eremofortin B** and to systematically evaluate its potential cytotoxic and anti-inflammatory properties. Such studies will be crucial in determining whether **Eremofortin B** or its derivatives could serve as leads for the development of new therapeutic agents.

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